4-chloro-N-cyclohexyl-2-nitroaniline
Overview
Description
4-chloro-N-cyclohexyl-2-nitroaniline is a nitroaniline derivative with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by chlorination and cyclohexylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-N-cyclohexyl-2-aminoaniline, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and exert various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-chloro-N-cyclohexyl-2-nitroaniline include:
Uniqueness
This compound is unique due to the presence of both a nitro group and a cyclohexyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMZVYQIOVFFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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